molecular formula C18H20N4O4S B2415380 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941945-54-6

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2415380
CAS No.: 941945-54-6
M. Wt: 388.44
InChI Key: RRRLYJKYJVKKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a methylsulfonyl group, a tetrahydroquinoline ring, and a pyridinylmethyl oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors One common route involves the initial formation of the tetrahydroquinoline ring through a cyclization reactionThe final step involves the coupling of the pyridinylmethyl group with the oxalamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of more efficient catalysts for the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted pyridinylmethyl compounds .

Scientific Research Applications

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to its combination of a tetrahydroquinoline ring with a methylsulfonyl group and a pyridinylmethyl oxalamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRLYJKYJVKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.